6-(1-adamantyl)-2,3,4,9-tetrahydro-1H-carbazol-1-ol
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Description
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Synthesis Analysis
A new method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (adapalene) was developed, characterized by stable high yields of intermediate and end products, simple scale-up, and technical feasibility .Molecular Structure Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties. As members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis
Adamantane derivatives have been synthesized using a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical and Chemical Properties Analysis
Adamantane is the most stable isomer of C10H16. The spatial arrangement of carbon atoms in the adamantane molecule is both rigid and virtually stress-free .Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(1-adamantyl)-2,3,4,9-tetrahydro-1H-carbazol-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c24-20-3-1-2-17-18-9-16(4-5-19(18)23-21(17)20)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15,20,23-24H,1-3,6-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISFEXXIRKLTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C45CC6CC(C4)CC(C6)C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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